Deferasirox-d4
Overview
Description
Deferasirox-d4 is a synthetic iron chelator, developed by the pharmaceutical company Novartis, which is used to treat iron overload in patients with chronic anemias, such as thalassemia, sickle cell disease, and other conditions. The compound is composed of a central iron-binding group, a carbon-carbon linker, and two substituents, one of which is a hydrophobic group and the other is a hydrophilic group. The compound is a derivative of deferiprone, another iron chelator, and is also known as Deferasirox-d4. Deferasirox-d4 is an important tool for the management of iron overload and has been used in clinical trials and in the treatment of patients with iron overload.
Scientific Research Applications
1. Pharmacological Evaluation in Iron-Loading Anaemias
Scientific Field
Pharmacology and Hematology Summary: Deferasirox is used for treating iron overload in conditions like thalassaemia. The study compared two formulations: Dispersible Tablets (DT) and Film-Coated Tablets (FCT) . Methods: A retrospective observational study analyzed pharmacokinetics, pharmacodynamics, and safety features of both formulations in 74 patients . Results: FCT showed higher bioavailability than DT (Cmax: 99.5 vs. 69.7 μMol/L; AUC: 1278 vs. 846, P < 0.0001). No differences in overall iron overload levels after one year, but FCT showed a significant dose-response correlation .
2. Intradermal Delivery via Microneedles
Scientific Field
Pharmaceutics and Dermatology Summary: Deferasirox has been formulated into a nanosuspension for intradermal delivery using dissolving microneedles, offering a minimally invasive delivery method . Methods: The nanosuspension was created through wet media milling and loaded into polymeric dissolving microneedles (DMNs) . Results: The dissolution rate of Deferasirox from DMNs was threefold higher than pure Deferasirox. Skin deposition studies showed 60% drug deposition, significantly higher than transdermal patches .
3. Quantification by Mass Spectrometry
Scientific Field
Analytical Chemistry Summary: Deferasirox-d4 serves as an internal standard for quantifying deferasirox via GC or LC-MS, aiding in precise measurement in pharmacokinetic studies . Methods: The compound is used to calibrate and correct for the variability in the analytical process of measuring deferasirox . Results: This application ensures accurate quantification, which is crucial for determining appropriate dosing and assessing drug efficacy .
4. Organelle-Targeting in Cancer Therapy
Scientific Field
Oncology and Molecular Biology Summary: Derivatives of deferasirox are being studied for their potential to target organelles and enhance activity against lung cancer cells . Methods: Strategic functionalization of deferasirox aims to produce chelators that preferentially localize within the lysosome . Results: Fluorescent cell imaging revealed that modified deferasirox compounds localize within the lysosome, indicating potential for targeted cancer therapy .
7. Chemosensor for Fe3+ Detection
Scientific Field
Analytical Chemistry Summary: A derivative of Deferasirox, ExSO3H, acts as a colorimetric chemosensor for detecting and quantifying Fe3+ in aqueous samples . Methods: The chemosensor’s interaction with Fe3+ produces a color change, allowing for visual detection of this metal cation in various pH conditions . Results: The application is significant for environmental monitoring and ensuring compliance with regulatory standards for water and food safety .
8. Antiproliferative Activity Against Pancreatic Cancer
Scientific Field
Oncology Summary: Deferasirox shows potential as an anticancer agent, particularly against pancreatic cancer, by inhibiting cell proliferation . Methods: The effects of Deferasirox on cell cycle, proliferation, and apoptosis were examined in vitro and in vivo using pancreatic cancer cell lines and xenografts . Results: Oral administration of Deferasirox significantly suppressed tumor growth in mice models, indicating its potential therapeutic role .
9. Antioxidant Activity in Molecular Model Systems
Scientific Field
Biochemistry Summary: Deferasirox exhibits antioxidant activity, which has been studied in molecular model systems involving iron and copper catalysis . Methods: The compound’s antioxidant properties were investigated using UV-visible and NMR spectroscopy in the presence of ascorbic acid, linoleic acid micelles, and dihydropyridine . Results: The presence of Deferasirox inhibited oxidative damage, suggesting its potential use in preventing oxidative stress-related diseases .
10. Organelle-Targeting in Cancer Therapy
Scientific Field
Molecular Biology and Pharmacology Summary: Deferasirox derivatives are being explored for their ability to target specific organelles within cancer cells to enhance therapeutic efficacy . Methods: Strategic functionalization of Deferasirox aims to produce derivatives that localize within cancer cell organelles like lysosomes . Results: Enhanced antiproliferative activity was observed in lung cancer cells, and fluorescent imaging confirmed the localization within lysosomes .
11. Mitochondrial Targeting for Cancer Treatment
Scientific Field
Molecular Oncology Summary: Mitochondrially targeted Deferasirox (mitoDFX) is designed to deprive cancer cells of biologically active iron, impacting their metabolism . Methods: The compound targets mitochondria, affecting [Fe-S] cluster and heme-containing proteins critical for cell survival . Results: The approach shows promise in killing cancer cells by disrupting their iron-dependent metabolic processes .
properties
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deferasirox-d4 | |
CAS RN |
1133425-75-8, 1133425-79-2 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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